An In-depth Technical Guide to m-PEG8-ethoxycarbonyl-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation and Proteolysis-Targeting Chimeras (PROTACs)
An In-depth Technical Guide to m-PEG8-ethoxycarbonyl-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation and Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of m-PEG8-ethoxycarbonyl-NHS ester, a versatile heterobifunctional crosslinker. With a defined polyethylene glycol (PEG) chain and a reactive N-hydroxysuccinimide (NHS) ester, this linker is of significant interest in the fields of bioconjugation and targeted protein degradation, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).
Core Chemical Identity and Properties
m-PEG8-ethoxycarbonyl-NHS ester is a chemical compound designed for the covalent modification of primary amine groups on biomolecules. The molecule consists of a methoxy-terminated polyethylene glycol (m-PEG) chain of eight ethylene glycol units, which enhances hydrophilicity and provides a flexible spacer arm. One terminus is functionalized with an ethoxycarbonyl group, and the other with a reactive N-hydroxysuccinimide (NHS) ester.
The chemical structure can be represented by the following SMILES string: COCCOCCOCCOCCOCCOCCOCCOCCOC(=O)CCC(=O)ON1C(=O)CCC1=O.
Table 1: Physicochemical Properties of m-PEG8-ethoxycarbonyl-NHS Ester
| Property | Value | Source |
| CAS Number | 2353409-76-2 | [1] |
| Molecular Formula | C25H43NO14 | [1] |
| Molecular Weight | 581.61 g/mol | [1] |
| Appearance | White to off-white solid or viscous oil | - |
| Solubility | Sparingly soluble in water (<1 mg/mL). Soluble in organic solvents such as DMSO, DMF, and dichloromethane. | [1] |
| Purity | Typically >95% | - |
Reactivity and Stability
The key reactive feature of m-PEG8-ethoxycarbonyl-NHS ester is the NHS ester group. This group reacts with primary amines (e.g., the side chain of lysine residues in proteins or amine-functionalized small molecules) to form a stable amide bond. The reaction is most efficient at a slightly basic pH (7.2-8.5).
It is crucial to be aware of the hydrolytic instability of the NHS ester in aqueous solutions. The rate of hydrolysis increases with increasing pH. Therefore, solutions of the linker should be prepared fresh and used immediately. For storage, the compound should be kept in a cool, dry place, typically at -20°C, and protected from moisture to prevent degradation.[1]
Applications in PROTAC Synthesis
The primary application of m-PEG8-ethoxycarbonyl-NHS ester is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The m-PEG8-ethoxycarbonyl-NHS ester serves as a flexible spacer connecting the target protein-binding ligand and the E3 ligase-binding ligand. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC.
Logical Workflow for PROTAC Synthesis
The following diagram illustrates the general workflow for synthesizing a PROTAC using m-PEG8-ethoxycarbonyl-NHS ester, assuming the E3 ligase ligand contains a primary amine for conjugation.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Experimental Protocols
The following are generalized protocols for the use of m-PEG8-ethoxycarbonyl-NHS ester. The specific reaction conditions, including stoichiometry, temperature, and reaction time, should be optimized for the specific molecules being conjugated.
Protocol 1: General Protein Labeling
This protocol describes the labeling of a protein with m-PEG8-ethoxycarbonyl-NHS ester.
Materials:
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Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
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m-PEG8-ethoxycarbonyl-NHS ester
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Anhydrous DMSO or DMF
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Desalting column or dialysis cassette for purification
Procedure:
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Prepare Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.
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Prepare Linker Solution: Immediately before use, dissolve the m-PEG8-ethoxycarbonyl-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
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Conjugation Reaction: Add a 10- to 50-fold molar excess of the linker solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.
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Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
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Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.
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Purification: Remove the excess linker and byproducts by using a desalting column or by dialysis against a suitable buffer.
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Characterization: Characterize the resulting conjugate using appropriate methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to determine the degree of labeling.
Protocol 2: PROTAC Synthesis (Illustrative Example)
This protocol provides a general outline for the first step of a PROTAC synthesis, which involves conjugating the linker to an amine-containing E3 ligase ligand.
Materials:
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E3 ligase ligand with a primary amine
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m-PEG8-ethoxycarbonyl-NHS ester
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Anhydrous DMF
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Diisopropylethylamine (DIPEA) or another non-nucleophilic base
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Reaction vessel under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
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Dissolve Ligand: In the reaction vessel, dissolve the E3 ligase ligand in anhydrous DMF.
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Add Base: Add 2-3 equivalents of DIPEA to the solution to deprotonate the primary amine.
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Add Linker: Add 1.0-1.2 equivalents of m-PEG8-ethoxycarbonyl-NHS ester, dissolved in a small amount of anhydrous DMF, to the reaction mixture.
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Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification: Once the reaction is complete, quench any remaining NHS ester with a small amount of water. Remove the solvent under reduced pressure. Purify the resulting E3 ligand-linker conjugate by column chromatography (e.g., silica gel) or preparative HPLC.
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Characterization: Confirm the structure and purity of the product by NMR and mass spectrometry.
Signaling Pathway in PROTAC-Mediated Protein Degradation
PROTACs synthesized using linkers like m-PEG8-ethoxycarbonyl-NHS ester function by hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. The following diagram illustrates this signaling cascade.
Caption: The catalytic cycle of PROTAC-induced protein degradation.
Conclusion
m-PEG8-ethoxycarbonyl-NHS ester is a valuable tool for researchers in drug discovery and chemical biology. Its defined PEG spacer and reactive NHS ester moiety allow for the straightforward synthesis of well-defined bioconjugates and PROTACs with enhanced physicochemical properties. The provided protocols and diagrams serve as a foundation for the application of this versatile linker in the development of novel therapeutics and research tools. As with any chemical reagent, proper handling, storage, and optimization of reaction conditions are paramount to achieving successful and reproducible results.
